molecular formula C14H22N2O2 B8650062 4-methoxy-3-(2-(piperidin-1-yl)ethoxy)benzenamine CAS No. 170229-79-5

4-methoxy-3-(2-(piperidin-1-yl)ethoxy)benzenamine

Cat. No. B8650062
M. Wt: 250.34 g/mol
InChI Key: KTSZNTFCOMFPLC-UHFFFAOYSA-N
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Patent
US05801170

Procedure details

The title compound was prepared from 2-methoxy-5-nitrophenol and 1-(2-chloroethyl)piperidine hydrochloride using a similar procedure to Descriptions 1 and 2 (40%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([N+:9]([O-])=O)=[CH:5][C:4]=1[OH:12].Cl.Cl[CH2:15][CH2:16][N:17]1[CH2:22][CH2:21][CH2:20][CH2:19][CH2:18]1>>[N:17]1([CH2:16][CH2:15][O:12][C:4]2[CH:5]=[C:6]([CH:7]=[CH:8][C:3]=2[O:2][CH3:1])[NH2:9])[CH2:22][CH2:21][CH2:20][CH2:19][CH2:18]1 |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=C(C=C(C=C1)[N+](=O)[O-])O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.ClCCN1CCCCC1
Name
2
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
N1(CCCCC1)CCOC=1C=C(N)C=CC1OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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